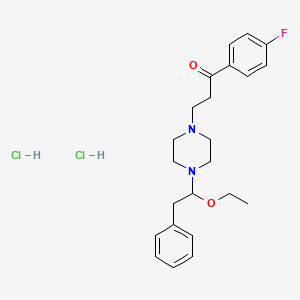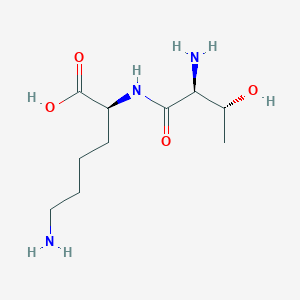
L-Lysine, L-threonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, L-threonyl- is a dipeptide composed of the amino acids L-lysine and L-threonine. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. L-lysine is an essential amino acid required for human and animal nutrition, while L-threonine is another essential amino acid important for protein synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Lysine, L-threonyl- can be synthesized through peptide bond formation between L-lysine and L-threonine. This process typically involves the activation of the carboxyl group of one amino acid and the nucleophilic attack by the amino group of the other amino acid. Common methods for peptide synthesis include:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Solution-phase peptide synthesis: This method involves the coupling of amino acids in solution, often using coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU).
Industrial Production Methods
Industrial production of L-Lysine, L-threonyl- often relies on microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum are genetically engineered to overproduce L-lysine and L-threonine, which are then extracted and purified. The dipeptide can be synthesized by enzymatic methods or chemical coupling of the purified amino acids.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysine, L-threonyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a keto group.
Reduction: The keto group formed from oxidation can be reduced back to a hydroxyl group.
Substitution: The amino groups of L-lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling reagents: DCC, HATU
Major Products Formed
Oxidation products: Keto derivatives of L-threonine
Reduction products: Regenerated hydroxyl groups
Substitution products: Various substituted derivatives of L-lysine
Aplicaciones Científicas De Investigación
L-Lysine, L-threonyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the production of food additives, pharmaceuticals, and cosmetics.
Mecanismo De Acción
The mechanism of action of L-Lysine, L-threonyl- involves its interaction with various molecular targets and pathways. L-lysine is known to play a role in collagen synthesis and calcium absorption, while L-threonine is important for protein synthesis and immune function. The dipeptide may exert its effects by modulating these pathways and enhancing the bioavailability of the individual amino acids.
Comparación Con Compuestos Similares
L-Lysine, L-threonyl- can be compared with other dipeptides and amino acid derivatives:
L-Lysine, L-alanyl-: Another dipeptide with different properties and applications.
L-Lysine, L-seryl-: Similar in structure but with a serine residue instead of threonine.
L-Lysine, L-cysteinyl-: Contains a cysteine residue, which introduces sulfur chemistry.
Uniqueness
L-Lysine, L-threonyl- is unique due to the presence of both lysine and threonine, which confer distinct chemical and biological properties. The combination of these two essential amino acids allows for diverse applications and potential therapeutic benefits.
Propiedades
Número CAS |
23161-31-1 |
|---|---|
Fórmula molecular |
C10H21N3O4 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H21N3O4/c1-6(14)8(12)9(15)13-7(10(16)17)4-2-3-5-11/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1 |
Clave InChI |
YKRQRPFODDJQTC-CSMHCCOUSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCCCN)C(=O)O)N)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


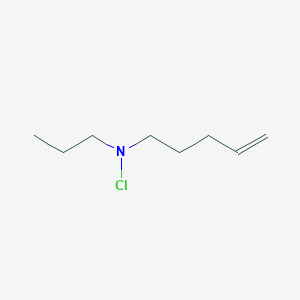

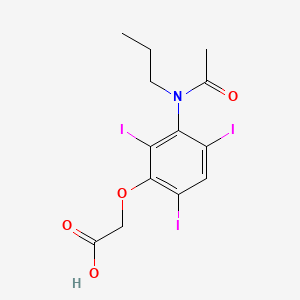

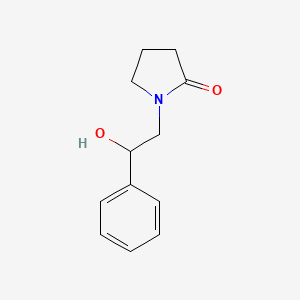
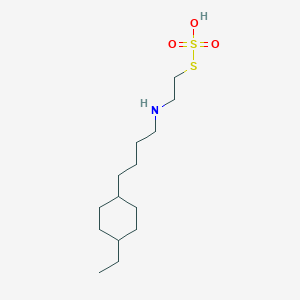
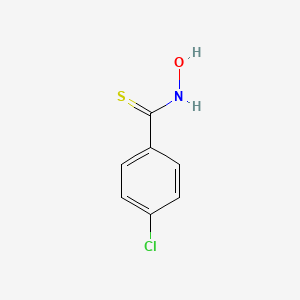
![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)
